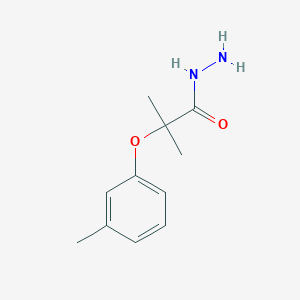

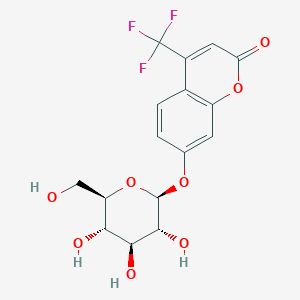

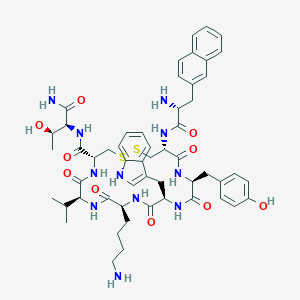

Ergosta-5,7,22,24(28)-tetraen-3beta-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ergosta-5,7,22,24(28)-tetraen-3beta-ol involves dehydrobromination processes and has been confirmed by partial synthesis. The compound is formed from 22,23-dibromo-5β-ergostane through reaction with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN), yielding a high-yield direct formation of the target compound (Garry et al., 1977). Additionally, Barton, Shioiri, and Widdowson (1970) outlined an efficient precursor synthesis method demonstrating its precursor role in ergosterol biosynthesis in yeast (Barton, Shioiri, & Widdowson, 1970).

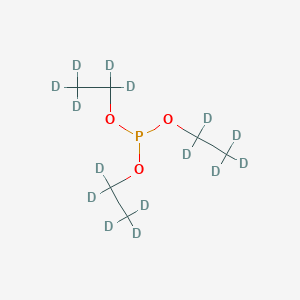

Molecular Structure Analysis

The molecular structure of Ergosta-5,7,22,24(28)-tetraen-3beta-ol has been extensively studied through various synthetic approaches, confirming its complex steroidal framework. The structural elucidation is crucial for understanding its chemical behavior and interaction with biological systems. These structural analyses are foundational for the synthesis and application of steroidal compounds in various fields of research and development.

Chemical Reactions and Properties

Ergosta-5,7,22,24(28)-tetraen-3beta-ol undergoes various chemical reactions, showcasing its versatility and reactivity. For instance, its interaction with bromine and subsequent heating with DBN leads to high-yield formations of the target compound, indicating its reactive nature and potential for further chemical modifications (Garry et al., 1977).

Applications De Recherche Scientifique

Ergosterol Peroxide: Biological Activities

Ergosterol peroxide, a derivative found in medicinal mushrooms, has been identified for its broad spectrum of biological activities. Its effects range from antimicrobial and cytotoxic to immunosuppressive activities. This compound is a promising candidate for drug development, contributing to the health-promoting effects of medicinal mushrooms. Its diverse biological impacts underscore the potential of ergosterol derivatives in scientific research and therapeutic applications (Merdivan & Lindequist, 2017).

Ergot Alkaloids: Therapeutic Agents and Biotechnological Implications

Ergot alkaloids, including those derived from ergosterol, have traditional applications in treating migraine, blood pressure regulation, childbirth, and abortion. The production of these compounds in culture is a well-established biotechnological process. The ergot alkaloid gene cluster provides insight into the biochemistry of synthesis and the potential for creating defined mutants that produce specific intermediates or alkaloids, opening new avenues for therapeutic and biotechnological applications (Lorenz et al., 2009).

Antitumor and Immunomodulating Effects

Ergosterol derivatives have been reported to possess antitumor and immunomodulating effects. These activities are mediated through mechanisms such as anti-adhesive effects, anti-migratory actions, pro-apoptotic effects, anti-angiogenic properties, and autophagy induction. The modulation of multiple cellular functions highlights the therapeutic potential of ergosterol derivatives in treating various diseases, including cancer, inflammatory conditions, and metabolic disorders (Khan et al., 2018).

Safety And Hazards

Orientations Futures

The future directions for the study of Ergosta-5,7,22,24(28)-tetraen-3beta-ol are promising. Advances in synthetic biology and metabolic engineering have enabled de novo biosynthesis of sterols and steroids in yeast, which is a green and safe production route for these valuable steroidal compounds . The sterol homeostasis engineering strategy can be applicable for bulk production of other economically important phytosterols .

Propriétés

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQJKZSFOZDJY-CVGLIYDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosta-5,7,22,24(28)-tetraen-3beta-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

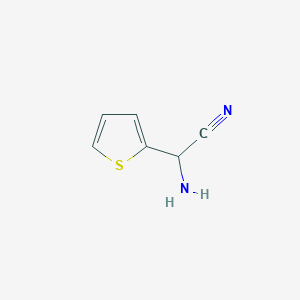

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)